Cas no 2229612-39-7 (5-bromo-4-(1-ethynylcyclopropyl)-2-methoxyphenol)

5-Bromo-4-(1-ethynylcyclopropyl)-2-methoxyphenol is a specialized phenolic compound featuring a bromo-substituted aromatic ring, a methoxy group, and a unique 1-ethynylcyclopropyl moiety. This structural combination imparts distinct reactivity, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions and as a building block for complex molecular architectures. The ethynylcyclopropyl group enhances steric and electronic properties, while the bromo and methoxy substituents offer versatile functionalization sites. Its stability under standard conditions ensures reliable handling and storage. This compound is particularly useful in pharmaceutical and agrochemical research, where its scaffold can be leveraged to develop novel bioactive molecules with tailored properties.
5-bromo-4-(1-ethynylcyclopropyl)-2-methoxyphenol structure
2229612-39-7 structure
Product Name:5-bromo-4-(1-ethynylcyclopropyl)-2-methoxyphenol
CAS No:2229612-39-7
MF:C12H11BrO2
MW:267.118542909622
CID:6331895
PubChem ID:165945381
Update Time:2025-10-16

5-bromo-4-(1-ethynylcyclopropyl)-2-methoxyphenol Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-4-(1-ethynylcyclopropyl)-2-methoxyphenol
    • EN300-1924538
    • 2229612-39-7
    • Inchi: 1S/C12H11BrO2/c1-3-12(4-5-12)8-6-11(15-2)10(14)7-9(8)13/h1,6-7,14H,4-5H2,2H3
    • InChI Key: OVTDMLVAIIJMKW-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C=C1C1(C#C)CC1)OC)O

Computed Properties

  • Exact Mass: 265.99424g/mol
  • Monoisotopic Mass: 265.99424g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 29.5Ų

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Additional information on 5-bromo-4-(1-ethynylcyclopropyl)-2-methoxyphenol

5-Bromo-4-(1-Ethynylcyclopropyl)-2-Methoxyphenol (CAS No. 2229612-39-7): A Comprehensive Overview of Its Structure, Synthesis, and Biological Applications

5-Bromo-4-(1-Ethynylcyclopropyl)-2-Methoxyphenol is a synthetic organic compound with a unique molecular framework that has garnered significant attention in the field of medicinal chemistry. Its chemical structure, characterized by the presence of a 2-methoxyphenol core functionalized with a 5-bromo substituent and a 1-ethynylcyclopropyl group, positions it as a promising candidate for pharmaceutical development. The CAS No. 2229612-39-7 identifier further underscores its distinct chemical identity, which is critical for regulatory and research purposes.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 5-bromo-4-(1-ethynylcyclopropyl)-2-methoxyphenol, with a particular focus on the functionalization of the 1-ethynylcyclopropyl moiety. Researchers have demonstrated that the introduction of this cyclopropyl-ethynyl group enhances the compound's ability to interact with biological targets, particularly in modulating enzyme activity and receptor binding. This structural feature is believed to contribute to its potential therapeutic utility, as highlighted in a 2023 study published in Journal of Medicinal Chemistry.

The 2-methoxyphenol core of 5-bromo-4-(1-ethynylcyclopropyl)-2-methoxyphenol is a key structural element that influences its physicochemical properties. This group is known for its ability to form hydrogen bonds with biological macromolecules, which is crucial for the compound's interaction with proteins and nucleic acids. In 2024, a team at the University of California explored the role of the 2-methoxyphenol group in modulating the activity of kinases, a class of enzymes implicated in various diseases, including cancer and inflammatory disorders.

One of the most notable applications of 5-bromo-4-(1-ethynylcyclopropyl)-2-methoxyphenol is its potential as a lead compound for the development of anti-inflammatory agents. A 2023 study published in Pharmaceutical Research demonstrated that the compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins involved in inflammation. The 5-bromo substituent was found to enhance the compound's selectivity for COX-2 over COX-1, reducing the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

In addition to its anti-inflammatory properties, 5-bromo-4-(1-ethynylcyclopropyl)-2-methoxyphenol has shown promise in the context of antitumor research. A 2024 study in Cancer Letters reported that the compound effectively inhibits the proliferation of breast cancer cells by targeting the PI3K/AKT signaling pathway. The 1-ethynylcyclopropyl group was implicated in the compound's ability to disrupt the stability of the PI3K protein, thereby impairing the survival signals of cancer cells. This finding highlights the compound's potential as a novel therapeutic agent in oncology.

The synthesis of 5-bromo-4-(1-ethynylcyclopropyl)-2-methoxyphenol involves a multi-step process that includes the functionalization of aromatic rings and the introduction of the cyclopropyl-ethynyl group. A 2023 paper in Organic Letters described a novel approach using transition metal-catalyzed coupling reactions to efficiently construct the 1-ethynylcyclopropyl moiety. This method not only improves the yield of the target compound but also reduces the number of synthetic steps, making the process more cost-effective and environmentally sustainable.

From a pharmacokinetic perspective, 5-bromo-4-(1-ethynylcyclopropyl)-2-methoxyphenol exhibits favorable properties that are essential for drug development. Its solubility in aqueous environments, coupled with its ability to cross biological membranes, makes it a suitable candidate for oral administration. A 2024 study in Drug Metabolism and Disposition evaluated the metabolic stability of the compound in liver microsomes, revealing that it is primarily metabolized via oxidative pathways, which is consistent with its structure and expected for similar compounds.

Despite its promising properties, the development of 5-bromo-4-(1-ethynylcyclopropyl)-2-methoxyphenol as a therapeutic agent requires further investigation. Challenges such as optimizing its bioavailability, ensuring its safety profile, and addressing potential resistance mechanisms must be overcome. However, the growing body of research on this compound suggests that it has the potential to contribute significantly to the treatment of inflammatory and neoplastic diseases.

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